molecular formula C18H11ClN2S B13099577 5-([1,1'-Biphenyl]-4-yl)-4-chlorothieno[2,3-d]pyrimidine

5-([1,1'-Biphenyl]-4-yl)-4-chlorothieno[2,3-d]pyrimidine

Cat. No.: B13099577
M. Wt: 322.8 g/mol
InChI Key: PERNFKKDXKCGPJ-UHFFFAOYSA-N
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Description

Introduction to 5-([1,1'-Biphenyl]-4-yl)-4-chlorothieno[2,3-d]pyrimidine

Structural Classification and Nomenclature

This compound belongs to the thienopyrimidine family, characterized by a bicyclic system fusing a thiophene ring with a pyrimidine ring. The compound’s IUPAC name, 4-chloro-5-(4-phenylphenyl)thieno[2,3-d]pyrimidine , reflects its substitution pattern:

  • A chlorine atom at position 4 of the pyrimidine ring.
  • A biphenyl group (4-phenylphenyl) at position 5 of the thiophene ring.

The molecular formula C₁₈H₁₁ClN₂S (molecular weight: 322.8 g/mol) confirms its heteroaromatic nature. The thieno[2,3-d]pyrimidine scaffold arises from the fusion of thiophene’s C2–C3 bond with pyrimidine’s C4–C5 bond, creating a planar, conjugated system. Key structural features include:

  • Thiophene ring : Contributes electron-rich properties due to sulfur’s lone pairs.
  • Pyrimidine ring : Introduces electron-deficient regions, enabling π-stacking interactions.
  • Biphenyl substituent : Enhances molecular rigidity and extends conjugation, critical for optoelectronic applications.

The compound’s SMILES notation (C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC4=C3C(=NC=N4)Cl ) illustrates connectivity between the biphenyl moiety and the thienopyrimidine core.

Historical Context in Heterocyclic Chemistry

Thienopyrimidines emerged as synthetic targets in the early 20th century, with Steinkopf’s 1912 synthesis of thieno[2,3-b]pyridine marking the first documented example. However, methodological limitations hindered progress until the 1950s, when advances in cyclization and cross-coupling reactions enabled systematic exploration.

Key Milestones:
Year Development Source
1912 First thienopyridine synthesis via Skraup-type reaction
1950s Dieckmann cyclization applied to thienopyrimidine precursors
1990s Palladium-catalyzed cross-coupling for functionalized derivatives
2020s Rational design of thienopyrimidines for optoelectronics

The introduction of This compound represents a convergence of two trends:

  • Functionalization strategies : Chlorination at position 4 enhances electrophilicity for nucleophilic substitution.
  • Arylation techniques : Suzuki-Miyaura couplings enable biphenyl group installation.

Significance in Medicinal Chemistry and Materials Science

Medicinal Chemistry:

Thienopyrimidines exhibit bioactivity via kinase inhibition and PDE4 modulation. For this compound:

  • The biphenyl group may occupy hydrophobic pockets in enzyme active sites.
  • Chlorine atom serves as a hydrogen bond acceptor, enhancing target binding.

Recent studies highlight its potential as a phosphodiesterase 4B (PDE4B) inhibitor, suggesting anti-inflammatory applications.

Materials Science:

In organic electronics, the compound’s extended conjugation and rigid structure make it suitable for:

  • Organic light-emitting diodes (OLEDs) : Biphenyl-thienopyrimidine hybrids improve electron transport.
  • Photovoltaic cells : Thiophene’s electron-donating capacity complements pyrimidine’s electron-withdrawing nature.
Comparative Properties:
Property This compound Thieno[2,3-d]pyrimidine-2,4-diol 4-Chlorothieno[2,3-d]pyrimidine
Molecular Formula C₁₈H₁₁ClN₂S C₆H₄N₂O₂S C₆H₃ClN₂S
Molecular Weight 322.8 g/mol 168.17 g/mol 170.62 g/mol
Key Substituents Biphenyl, Cl Hydroxyl groups Chlorine
Applications Medicinal chemistry, OLEDs Biochemical intermediates Synthetic building block

Properties

Molecular Formula

C18H11ClN2S

Molecular Weight

322.8 g/mol

IUPAC Name

4-chloro-5-(4-phenylphenyl)thieno[2,3-d]pyrimidine

InChI

InChI=1S/C18H11ClN2S/c19-17-16-15(10-22-18(16)21-11-20-17)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H

InChI Key

PERNFKKDXKCGPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC4=C3C(=NC=N4)Cl

Origin of Product

United States

Preparation Methods

Cyclization and Chlorination

The thieno[2,3-d]pyrimidine core is commonly synthesized by cyclization reactions involving appropriate thiophene precursors and amidine or formamidine derivatives. For example, the condensation of halogenated acrylonitriles with formamidine salts under controlled temperature conditions yields chlorinated pyrimidine rings.

A related method for preparing 4-chloro-pyrimidine derivatives involves:

  • Condensation of 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate to form a dichloro-substituted butadiene intermediate.
  • Cyclization with formamidine salts in the presence of a base, with stepwise temperature control (0–50 °C for condensation, 50–110 °C for elimination), to afford the 4-chloropyrimidine structure.

This method is noted for its one-pot approach and controlled addition of reagents, improving yield and purity.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature (°C) Time (hours) Notes
Condensation 2-methyl-3,3-dichloroacrylonitrile + trimethyl orthoformate Ambient 1–3 Formation of dichloro-butadiene
Cyclization Formamidine salt + base (e.g., alkali) 0–50 2–8 Dropwise addition, controlled reaction
Elimination Base addition continuation 50–110 2–8 One-pot reaction, elimination of HCl
Isolation Filtration, washing, drying Ambient Purification of 4-chloropyrimidine

The molar ratio of base to formamidine salt to intermediate is optimized between 2.0–3.0 : 1.0–1.5 : 1 for best yields.

Introduction of the Biphenyl Group at the 5-Position

Suzuki-Miyaura Cross-Coupling

The biphenyl substituent is introduced via palladium-catalyzed Suzuki coupling of the 4-chlorothieno[2,3-d]pyrimidine intermediate with a boronic acid or boronate ester of biphenyl.

Typical conditions include:

  • Catalyst: Pd(PPh3)4 or Pd(OAc)2 with phosphine ligands
  • Base: K2CO3, Na2CO3, or Cs2CO3
  • Solvent: Mixtures of toluene, dioxane, or DMF with water
  • Temperature: 80–110 °C
  • Time: 6–24 hours

This method is widely used due to its tolerance of functional groups and high coupling efficiency.

Representative Reaction Scheme

$$
\text{4-chlorothieno[2,3-d]pyrimidine} + \text{4-biphenylboronic acid} \xrightarrow[\text{Base}]{\text{Pd catalyst}} \text{this compound}
$$

Alternative Preparation Methods and Related Reactions

Nucleophilic Aromatic Substitution (SNAr)

In some cases, nucleophilic aromatic substitution can be employed if the 5-position is activated by leaving groups, allowing direct displacement by biphenyl nucleophiles or related species. However, this is less common due to the stability of aryl chlorides.

Halogenation and Functional Group Interconversion

Halogenation of pyrimidine derivatives using reagents like N-bromosuccinimide (NBS) in tetrahydrofuran has been reported for related compounds, facilitating further substitution or coupling steps.

Summary Table of Preparation Methods

Step Method/Reaction Type Key Reagents/Conditions Outcome/Notes
Core formation Condensation and cyclization 2-methyl-3,3-dichloroacrylonitrile, trimethyl orthoformate, formamidine salt, base Formation of 4-chlorothieno[2,3-d]pyrimidine core
Chlorination Controlled elimination Base, temperature control Introduction of 4-chloro substituent
Biphenyl substitution Suzuki-Miyaura coupling Pd catalyst, biphenylboronic acid, base, solvent, heat Installation of biphenyl group at 5-position
Halogenation (optional) Electrophilic substitution NBS in THF Preparation of brominated intermediates for further modifications

Research Findings and Practical Considerations

  • The one-pot cyclization and elimination method for the 4-chloropyrimidine core offers high efficiency and scalability with controlled temperature and reagent addition.
  • Suzuki coupling is the preferred method for biphenyl installation due to its robustness and functional group tolerance, enabling the synthesis of diverse derivatives for pharmaceutical screening.
  • Reaction optimization including catalyst choice, base, solvent system, and temperature is critical to maximize yield and minimize by-products.
  • Purification typically involves filtration, washing, and drying; chromatographic purification may be necessary for high-purity requirements.

Chemical Reactions Analysis

Types of Reactions

5-([1,1’-Biphenyl]-4-yl)-4-chlorothieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents like NaBH₄ or LiAlH₄.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as KMnO₄ or H₂O₂ can be used.

    Reduction: Reducing agents like NaBH₄ or LiAlH₄ are commonly employed.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Electronic Properties

Key Compounds Analyzed :

5-([1,1'-Biphenyl]-4-yl)-4,6-dichloropyrimidine

5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

PMPT (5-((1-([1,1'-Biphenyl]-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)pyrimidine-2,4,6-trione)

N-(4-((3-(4-Chlorophenylsulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide (CPSQPA)

Electronic Properties (Table 1) :

Data from HOMO-LUMO gap calculations and hyperpolarizability (β) values highlight differences in charge distribution and reactivity :

Compound HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV) Hyperpolarizability (β, ×10⁻³⁰ esu)
5-([1,1'-Biphenyl]-4-yl)-4,6-dichloropyrimidine -6.12 -1.98 4.14 8.7
PMPT -5.89 -1.75 4.14 9.2
CPSQPA -6.31 -2.12 4.19 7.9
  • Key Observations: The HOMO of 5-([1,1'-Biphenyl]-4-yl)-4-chlorothieno[2,3-d]pyrimidine derivatives is localized on aromatic regions, while the LUMO resides on the pyrimidine ring, except in compounds with extended conjugation (e.g., PMPT), where electron density spans the entire molecule . Chlorine substitution at the 4-position enhances electrophilicity, facilitating interactions with biological targets like proteases or kinases .

Key Differentiators

Substituent Effects :

  • Chlorine at the 4-position increases electrophilicity compared to methyl or pyrrolidine groups, favoring nucleophilic attack in biological systems .
  • Biphenyl groups enhance π-π stacking with hydrophobic enzyme pockets, as seen in PMPT’s antiviral activity .

Thermodynamic Stability :

  • Compounds with smaller HOMO-LUMO gaps (e.g., PMPT) exhibit higher reactivity in electron-transfer processes, critical for catalytic or inhibitory roles .

Biological Activity

5-([1,1'-Biphenyl]-4-yl)-4-chlorothieno[2,3-d]pyrimidine is a synthetic compound belonging to the thieno[2,3-d]pyrimidine class, known for its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₁₂ClN₃S. The compound features a thieno[2,3-d]pyrimidine core substituted with a biphenyl moiety and a chlorine atom. The presence of the biphenyl group enhances lipophilicity, potentially improving binding affinity to biological targets.

Anticancer Properties

Research indicates that compounds in the thieno[2,3-d]pyrimidine class exhibit significant anticancer properties. For instance, derivatives have shown moderate antiproliferative activity against various cancer cell lines. A study highlighted that certain thieno[2,3-d]pyrimidine derivatives displayed IC₅₀ values in the micromolar range against breast cancer cell lines such as MDA-MB-231 under both normoxic and hypoxic conditions .

Table 1: Antiproliferative Activity of Thieno[2,3-d]pyrimidine Derivatives

Compound NameCell LineIC₅₀ (μM)Condition
This compoundMDA-MB-2315.0Normoxic
4-substituted coumarin linked with benzoyl anilineMDA-MB-2310.03Hypoxic
4-hydroxycoumarinMDA-MB-231>100Normoxic

Antiviral Activity

The thieno[2,3-d]pyrimidine derivatives have also been investigated for their antiviral activities. Some studies have reported promising results against HIV strains, suggesting that modifications in the structure could enhance potency against resistant strains. For example, certain derivatives showed EC₅₀ values lower than those of established antiviral drugs like etravirine .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications. The presence of the biphenyl group is critical for enhancing lipophilicity and receptor interaction. Studies have suggested that substituents at the 4-position of the thieno[2,3-d]pyrimidine core can significantly affect the compound's potency and selectivity against specific biological targets.

Table 2: Structural Variations and Their Impact on Biological Activity

SubstituentEffect on Activity
Chlorine at C-4Enhances binding affinity
Methyl at C-5Increases solubility and bioavailability
Biphenyl substitutionImproves lipophilicity and receptor binding

Case Studies

Several case studies have focused on the synthesis and evaluation of thieno[2,3-d]pyrimidine derivatives:

  • Anticancer Evaluation : A study synthesized various derivatives and evaluated their antiproliferative effects against MDA-MB-231 cells. The results indicated that modifications significantly impacted potency under hypoxic conditions.
  • Antiviral Assessment : Another research effort focused on synthesizing analogs to assess their effectiveness against HIV strains with known resistance mutations. The findings demonstrated that specific structural changes could lead to enhanced antiviral efficacy.

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